![molecular formula C8H5ClFNO4S B12986496 7-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12986496.png)
7-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a fluorine atom at the 7th position, a methyl group at the 3rd position, and a sulfonyl chloride group at the 5th position of the oxazole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of 2-aminophenol with a suitable carboxylic acid derivative can lead to the formation of the oxazole ring.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Sulfonylation: The sulfonyl chloride group can be introduced by reacting the oxazole derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The fluorine atom and the oxazole ring can participate in electrophilic aromatic substitution reactions.
Reduction: The compound can undergo reduction reactions to form corresponding sulfonyl hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols can be used under mild conditions to form sulfonamide or sulfonothioate derivatives.
Electrophilic Aromatic Substitution: Reagents such as nitrating agents or halogenating agents can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.
Halogenated Derivatives: Formed through electrophilic aromatic substitution reactions.
Sulfonyl Hydrides: Formed through reduction reactions.
Scientific Research Applications
7-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of various derivatives with potential biological activities.
Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways. It can be used in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modulation of protein function. The fluorine atom and the oxazole ring can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride
- Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate
Uniqueness
7-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride is unique due to the specific positioning of the sulfonyl chloride group at the 5th position of the oxazole ring. This structural feature imparts distinct reactivity and biological activity compared to similar compounds. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other scientific applications.
Properties
Molecular Formula |
C8H5ClFNO4S |
|---|---|
Molecular Weight |
265.65 g/mol |
IUPAC Name |
7-fluoro-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C8H5ClFNO4S/c1-11-6-3-4(16(9,13)14)2-5(10)7(6)15-8(11)12/h2-3H,1H3 |
InChI Key |
YDOSAGSZZUPGOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=C2)S(=O)(=O)Cl)F)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


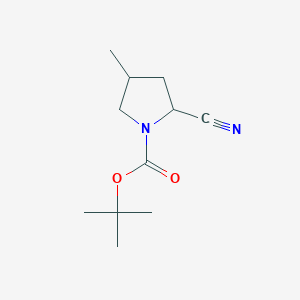
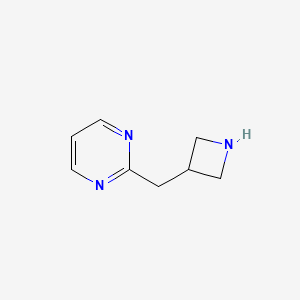
![Methyl 2-iodo-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12986425.png)
![3-(2-Methyl-4-oxo-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)propanoic acid](/img/structure/B12986436.png)
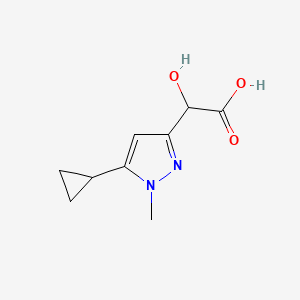
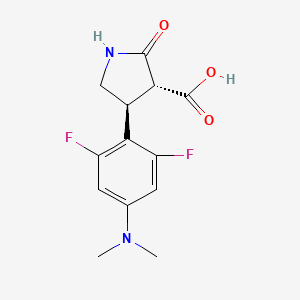


![7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid](/img/structure/B12986488.png)
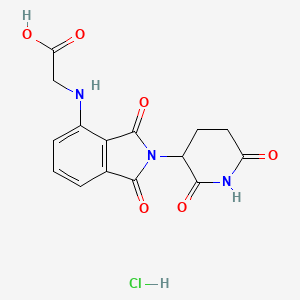
![2-Azabicyclo[3.1.1]heptane](/img/structure/B12986495.png)



